2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with ethoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the ethoxy group. One common method involves the nitration of 3-ethoxy-1H-pyrazole using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, nucleophilic catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetic acid.
Substitution: Various alkoxy-substituted pyrazole derivatives.
Hydrolysis: Ethanol and (4-nitro-1H-pyrazol-1-yl)acetic acid.
Scientific Research Applications
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactive.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3-ethoxy-1H-pyrazol-1-yl)acetic acid: Lacks the nitro group, which may reduce its bioactivity.
(4-nitro-1H-pyrazol-1-yl)acetic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
The combination of the ethoxy and nitro groups in 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid makes it unique in terms of its chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMICJZRVTWWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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